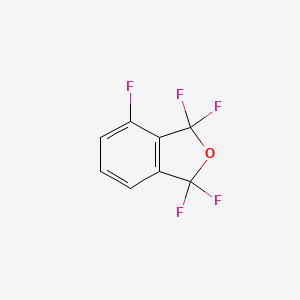
Isobenzofuran, 1,1,3,3,4-pentafluoro-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobenzofuran, 1,1,3,3,4-pentafluoro-1,3-dihydro- is a fluorinated derivative of isobenzofuran, a bicyclic heterocycle consisting of fused cyclohexa-1,3-diene and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobenzofuran, 1,1,3,3,4-pentafluoro-1,3-dihydro- can be achieved through several methods. One common approach involves the oxidation of indane derivatives using molecular oxygen in subcritical water as a reaction medium . This environmentally benign procedure does not require a catalyst and can be performed in a single step .
Industrial Production Methods
the principles of green chemistry, such as the use of subcritical water and molecular oxygen, can be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Isobenzofuran, 1,1,3,3,4-pentafluoro-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidizing agents.
Substitution: Various nucleophiles can be used to substitute fluorine atoms in the compound.
Major Products Formed
Scientific Research Applications
Isobenzofuran, 1,1,3,3,4-pentafluoro-1,3-dihydro- has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of isobenzofuran, 1,1,3,3,4-pentafluoro-1,3-dihydro- involves its high reactivity and ability to undergo various chemical transformations. The compound can form reactive intermediates, such as hydroperoxides, which can further decompose to form carbonyl groups via the Kornblum–DeLaMare reaction . These reactive intermediates can interact with molecular targets and pathways in biological systems, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran: The parent compound, known for its high reactivity and use in Diels–Alder reactions.
1,3-Diphenylisobenzofuran: A more stable derivative used as a trapping reagent for singlet oxygen.
Uniqueness
Isobenzofuran, 1,1,3,3,4-pentafluoro-1,3-dihydro- is unique due to the presence of multiple fluorine atoms, which enhance its reactivity and stability compared to its non-fluorinated counterparts . This makes it particularly valuable in applications requiring high-performance materials and reactive intermediates .
Properties
CAS No. |
20687-99-4 |
|---|---|
Molecular Formula |
C8H3F5O |
Molecular Weight |
210.10 g/mol |
IUPAC Name |
1,1,3,3,4-pentafluoro-2-benzofuran |
InChI |
InChI=1S/C8H3F5O/c9-5-3-1-2-4-6(5)8(12,13)14-7(4,10)11/h1-3H |
InChI Key |
BWPBPJUIVAVSLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(OC2(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
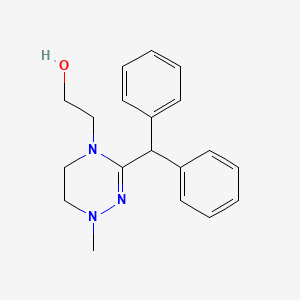

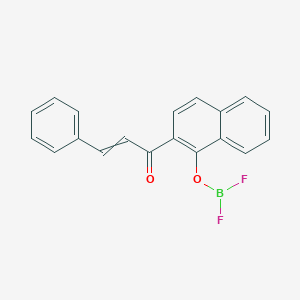
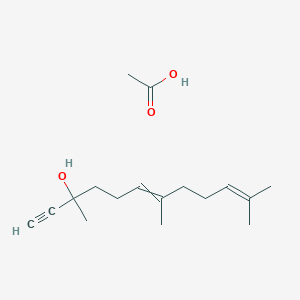
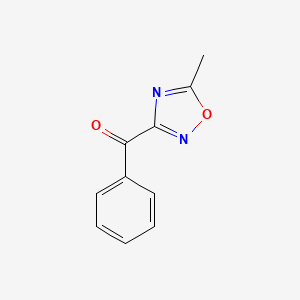
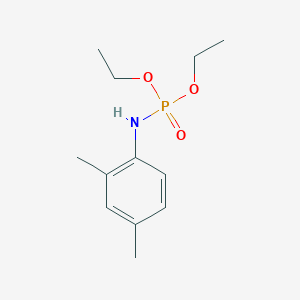
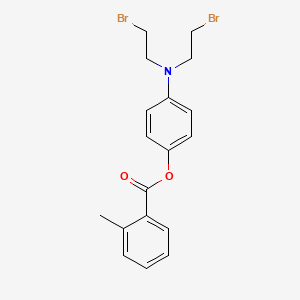
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)

![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)
